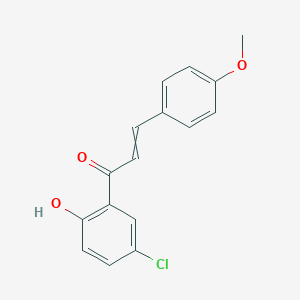

1-(5-CHLORO-2-HYDROXYPHENYL)-3-(4-METHOXYPHENYL)PROP-2-EN-1-ONE

Vue d'ensemble

Description

1-(5-Chloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound belongs to the class of chalcones, which are characterized by the presence of an α,β-unsaturated carbonyl system. Chalcones are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 5-chloro-2-hydroxyacetophenone and 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Reaction Scheme:

5-chloro-2-hydroxyacetophenone+4-methoxybenzaldehydeNaOH/EtOHthis compound

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. Continuous flow reactors and automated synthesis systems may be employed to ensure consistent production quality.

Analyse Des Réactions Chimiques

Types of Reactions

1-(5-Chloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or diketones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols, in the presence of catalysts or under reflux conditions.

Major Products

Oxidation: Epoxides, diketones.

Reduction: Saturated ketones, alcohols.

Substitution: Amino or thio derivatives.

Applications De Recherche Scientifique

Antioxidant Activity

Research indicates that chalcone derivatives exhibit significant antioxidant properties. A study demonstrated that derivatives of 1-(5-chloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one showed notable activity in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases .

Anticancer Properties

Chalcones have been extensively studied for their anticancer potential. The compound has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, studies have reported that certain chalcone derivatives can inhibit the growth of breast cancer cells through modulation of signaling pathways associated with cell survival and apoptosis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial effects. It has demonstrated activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. This suggests a potential role in developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to its antioxidant properties, this compound exhibits anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators. This aspect is particularly relevant in the context of chronic inflammatory diseases .

Case Study 1: Anticancer Activity Assessment

A recent study focused on the synthesis of various chalcone derivatives, including this compound. The researchers performed in vitro assays on human cancer cell lines, revealing that this compound significantly reduced cell viability and induced apoptosis in a dose-dependent manner .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast cancer) | 15 |

| HeLa (Cervical cancer) | 20 |

Case Study 2: Antioxidant Activity Evaluation

In another study assessing the antioxidant capabilities of this chalcone derivative, it was found to effectively scavenge DPPH radicals with an IC50 value comparable to established antioxidants like ascorbic acid .

| Compound | IC50 (µM) |

|---|---|

| Ascorbic Acid | 10 |

| 1-(5-Chloro-2-hydroxy...) | 12 |

Mécanisme D'action

The biological activity of 1-(5-chloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors involved in inflammatory and cancer pathways, such as cyclooxygenase (COX) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB).

Pathways Involved: It modulates signaling pathways that regulate cell proliferation, apoptosis, and inflammation, thereby exerting its therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(2-Hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: Similar structure but lacks the chloro substituent, which may affect its biological activity.

1-(5-Bromo-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: Contains a bromo group instead of a chloro group, potentially altering its reactivity and biological properties.

1-(5-Chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.

Uniqueness

1-(5-Chloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one is unique due to the presence of both chloro and methoxy substituents, which can enhance its biological activity and selectivity. The combination of these functional groups allows for diverse chemical modifications and applications in various fields.

Activité Biologique

1-(5-Chloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a chloro and hydroxy group on one phenyl ring and a methoxy group on the other. The exploration of its biological activity encompasses various pharmacological effects, including antimicrobial, anticancer, and antioxidant properties.

- Molecular Formula : C16H13ClO3

- Molecular Weight : 288.73 g/mol

- CAS Number : 1226-09-1

Antimicrobial Activity

Recent studies have demonstrated that chalcone derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study: Antibacterial Efficacy

In a comparative study, the antibacterial activity of several chalcone derivatives was evaluated. The minimum inhibitory concentration (MIC) for this compound was found to be effective at concentrations ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli .

| Compound | MIC (mg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 0.0039 - 0.025 | S. aureus, E. coli |

Anticancer Activity

Chalcones are known for their potential anticancer properties due to their ability to induce apoptosis in cancer cells. A study focused on the effects of this compound on chronic lymphocytic leukemia (CLL) cell lines demonstrated significant pro-apoptotic effects.

Research Findings

The compound showed IC50 values ranging from 0.17 to 2.69 µM in CLL cell lines, indicating potent activity with low toxicity to healthy cells . The mechanism of action appears to involve the generation of reactive oxygen species (ROS), which leads to increased apoptosis in cancer cells.

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| HG-3 | 0.17 - 2.69 | 82 - 95 |

| PGA-1 | 0.35 - 1.97 | 87 - 97 |

Antioxidant Activity

The antioxidant capacity of this compound has also been assessed, revealing its ability to scavenge free radicals effectively. This property is crucial for preventing oxidative stress-related diseases.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis.

- Induction of Apoptosis : In cancer cells, the compound triggers pathways leading to programmed cell death.

- Free Radical Scavenging : Its antioxidant properties help neutralize harmful free radicals, reducing oxidative damage.

Propriétés

IUPAC Name |

1-(5-chloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO3/c1-20-13-6-2-11(3-7-13)4-8-15(18)14-10-12(17)5-9-16(14)19/h2-10,19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGKASIDCKLLXKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30332785 | |

| Record name | 1-(5-chloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226-09-1 | |

| Record name | 1-(5-chloro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.